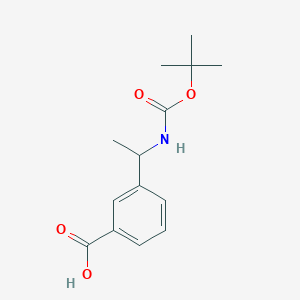

3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Overview

Description

“3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid” is a chemical compound with the CAS Number: 1187930-10-4 . It has a molecular weight of 265.31 and its IUPAC name is 3-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}benzoic acid . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m0/s1 . This indicates that the compound has a specific arrangement of atoms and functional groups.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s physicochemical properties include a molar refractivity of 71.72 and a topological polar surface area (TPSA) of 75.63 Ų .Scientific Research Applications

Enantioselective Synthesis and Amino Acid Derivatives

The compound plays a crucial role in the enantioselective synthesis of amino acid derivatives, offering pathways to β-alanine analogs and diamino acids, which are foundational in developing pharmaceuticals and biologically active compounds. For instance, Arvanitis et al. (1998) highlighted its use in preparing enantioselectively 3-aminopropanoic acid derivatives, critical for producing β-analogues of aromatic amino acids through electrophilic attack and Curtius rearrangement processes (Arvanitis et al., 1998). Similarly, Czajgucki et al. (2003) demonstrated the synthesis of ethyl 4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful in the synthesis of edeine analogs (Czajgucki et al., 2003).

Crystallography and Magnetism

The compound's derivatives have been studied for their crystallographic properties and magnetic behavior. Baskett and Lahti (2005) explored 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, revealing its antiferromagnetic properties and phase change behaviors at low temperatures, indicating potential applications in magnetic materials and molecular electronics (Baskett & Lahti, 2005).

Organic Catalysts and Peptide Synthesis

It is also pivotal in developing organic catalysts and facilitating peptide synthesis. Linder et al. (2018) outlined a one-pot synthesis method for triazines, demonstrating the compound's utility in functionalizing 1,3,5-triazine cores for potential cardiogenetic activity (Linder et al., 2018). Furthermore, Mahmoud et al. (2005) discussed its role in amide coupling reactions, illustrating its significance in peptide bond formation (Mahmoud et al., 2005).

N-tert-Butoxycarbonylation and Synthesis of N-Protected Amino Acids

Heydari et al. (2007) explored its effectiveness in N-tert-butoxycarbonylation of amines, a crucial step in synthesizing N-protected amino acids for peptide synthesis, highlighting the process's efficiency and environmental benignity (Heydari et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYITCUSPYOBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624845 | |

| Record name | 3-{1-[(tert-Butoxycarbonyl)amino]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165949-84-8 | |

| Record name | 3-{1-[(tert-Butoxycarbonyl)amino]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

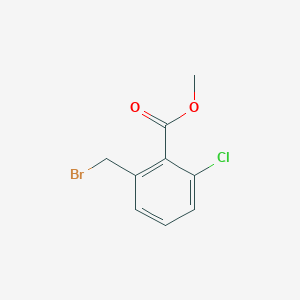

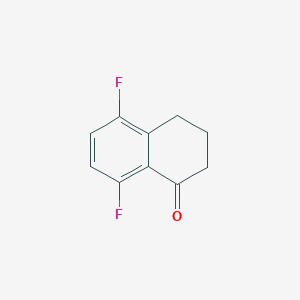

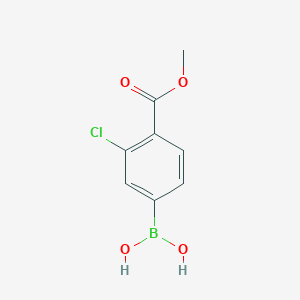

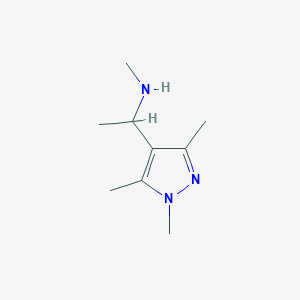

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)

![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)